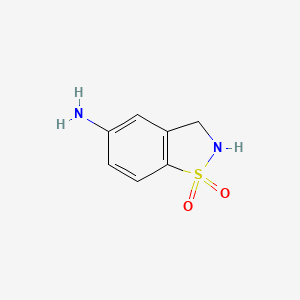

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine

Description

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine is an organic compound with the molecular formula C7H7NO2S. It is a derivative of benzothiazole and is characterized by the presence of a sulfonamide group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJCXILJVCSLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)S(=O)(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine can be synthesized through several methods. One common method involves the hydrogenation of benzothiazole-2-thione, followed by oxidation to introduce the sulfonamide group. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Activities

The compound exhibits significant antimicrobial and antiviral properties, which are crucial in the development of new therapeutic agents. The benzothiazole moiety is known for its ability to inhibit various pathogens, making derivatives of this compound potential candidates for further research in infectious disease treatment.

Anticancer Properties

Research indicates that 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine may possess anticancer activities. Similar compounds have shown effectiveness against several cancer cell lines by inhibiting specific protein kinases involved in tumor growth. For instance, derivatives have been identified that inhibit protein kinase CK2 with an IC50 value of 0.85 ± 0.09 μM.

Enzyme Inhibition

The compound's sulfonamide group contributes to its enzyme inhibitory properties. It has been studied for its interactions with various enzymes that play roles in cellular signaling pathways and gene expression. This mechanism is vital for understanding how it can be utilized in drug design and development.

Structure Activity Relationship

Understanding the structure activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table outlines some structurally similar compounds and their unique features:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| 2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole | Similar structure but lacks an amine group | Different biological activity |

| 1,2-Benzisothiazoline 1,1-dioxide | Similar chemical properties | Distinct reactivity profile |

| 4H-1,2,4-Benzothiadiazine 1,1-dioxide | Known diuretic and antihypertensive agent | Unique therapeutic applications |

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the anti-tubercular activity of benzothiazole derivatives. For instance:

- A study highlighted the synthesis of new benzothiazole-based compounds that demonstrated better inhibition against Mycobacterium tuberculosis compared to standard reference drugs. The synthesized compounds showed improved binding affinity to target proteins involved in the pathogen's survival .

- Another investigation into the pharmacokinetics of these derivatives revealed that certain compounds had high selectivity and better bioavailability (>52%) when administered orally .

These findings underscore the potential of benzothiazole derivatives as viable candidates for developing new anti-infective agents.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole: Shares a similar structure but lacks the amine group.

1,2-Benzisothiazoline 1,1-dioxide: Another derivative with similar chemical properties but different biological activity.

4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its use as a diuretic and antihypertensive agent.

Uniqueness: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry .

Biological Activity

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine (CAS No. 916438-50-1) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The IUPAC name for this compound is 5-amino-2,3-dihydro-1λ⁶,2-benzothiazole-1,1-dione. Its molecular formula is C7H6N2O2S, and it features a benzothiazole core that contributes to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities including:

- Antidiabetic Effects : Recent studies have shown that compounds structurally related to benzothiazole can act as potent inhibitors of α-glucosidase. For instance, derivatives of benzothiazole demonstrated IC50 values ranging from 2.62 to 10.11 µM against this enzyme, outperforming the standard drug acarbose (IC50 = 37.38 µM) .

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antibacterial properties. For example, a study reported enhanced antibacterial activity in compounds derived from the benzothiazole scaffold .

The biological effects of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:

- Enzyme Inhibition : The compound's structural features allow it to bind effectively to the active sites of enzymes such as α-glucosidase. Kinetic studies suggest a competitive inhibition mechanism .

- Molecular Interactions : In silico studies have provided insights into how these compounds interact at the molecular level with target proteins. The binding affinities and interaction patterns are crucial for understanding their pharmacodynamics .

Case Studies and Experimental Findings

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

Table 1: Summary of Biological Activities

In one notable study involving diabetic rats treated with compound 2B at doses of 10 mg/kg and 20 mg/kg, significant reductions in blood glucose levels were observed over a period of 28 days . These findings underscore the potential of this compound in managing diabetes.

Q & A

Q. What are the common synthetic routes for preparing 1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine, and how are reaction conditions optimized for yield?

A typical synthesis involves cyclization of precursor nitriles or hydrazones under basic or acidic conditions. For example, 2-arylhydrazononitriles can react with hydroxylamine in a basic medium to form triazole derivatives via cyclization . Optimization includes adjusting pH, temperature, and stoichiometry. Purification methods like column chromatography or crystallization are critical for isolating the product. Reagent selection (e.g., oxidizing agents like hydrogen peroxide for sulfone formation) also impacts yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming molecular structure and substituent positions. X-ray crystallography provides definitive evidence of stereochemistry and intermolecular interactions, as seen in studies of triazole-amine derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate functional groups like sulfone (S=O) and amine (N-H) moieties .

Q. How does the reactivity of this compound compare to structurally similar benzothiazole derivatives?

The sulfone group enhances electrophilicity at the 5-position, making it reactive toward nucleophilic substitution. Unlike unoxidized benzothiazoles, the dioxo group reduces aromaticity, altering regioselectivity in cross-coupling reactions. Comparative studies with 1-phenyl-1H-pyrazol-5-amine reveal differences in hydrogen bonding and π-π stacking due to the sulfone’s electron-withdrawing nature .

Advanced Research Questions

Q. What experimental design strategies (e.g., factorial design) are recommended for optimizing reaction parameters in the synthesis of derivatives?

Statistical methods like Design of Experiments (DoE) minimize trial-and-error approaches. Full factorial designs can systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield . For example, a 2³ factorial design was used in triazole synthesis to optimize cyclization time and reagent ratios, achieving >90% yield with reduced resource expenditure .

Q. How can computational modeling (e.g., DFT, reaction path searches) enhance the design of novel derivatives with targeted biological activity?

Density Functional Theory (DFT) predicts electronic properties and reaction pathways, guiding substituent selection. The ICReDD framework combines quantum chemical calculations and information science to predict optimal reaction conditions and intermediates . For antiproliferative agents, docking studies with benzothiazole-triazole hybrids identified key binding motifs in kinase targets .

Q. How should researchers resolve contradictions in reported biological activity data for benzothiazol-amine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or substituent effects. A meta-analysis of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amines showed that antitumor activity correlates with electron-withdrawing groups at the aryl position . Standardizing assay protocols and using structure-activity relationship (SAR) models can clarify these inconsistencies .

Q. What strategies are effective for designing water-soluble derivatives of this compound for in vivo studies?

Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions improves solubility without compromising core reactivity. Prodrug approaches, such as acetylating the amine group, enhance bioavailability. Solubility parameters (LogP) and partition coefficients should be calculated using tools like ACD/Percepta .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs) to confirm assignments .

- Crystallography : Submit structural data to the Cambridge Structural Database (CSD) for peer validation .

- Biological Assays : Use multiple cell lines (e.g., MCF-7, HeLa) and controls to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.